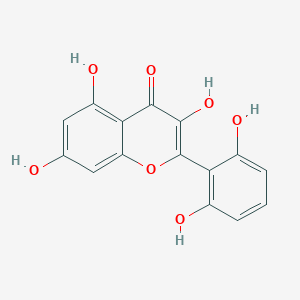![molecular formula C11H9N3 B029998 9H-吡啶并[2,3-b]吲哚-4-胺 CAS No. 25208-34-8](/img/structure/B29998.png)
9H-吡啶并[2,3-b]吲哚-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido[2,3-b]indol-4-amine: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications.
科学研究应用
Chemistry: 9H-Pyrido[2,3-b]indol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .
Biology and Medicine: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. It is being studied for its potential use in treating diseases such as cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
作用机制
Target of Action
9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Mode of Action
The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.
Biochemical Pathways
The inhibition of CK1 and DYRK1A by 9H-Pyrido[2,3-b]indol-4-amine can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA
Result of Action
The molecular and cellular effects of 9H-Pyrido[2,3-b]indol-4-amine’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Pyrido[2,3-b]indol-4-amine. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases
生化分析
Biochemical Properties
9H-Pyrido[2,3-b]indol-4-amine interacts with various enzymes and proteins. It has been found to inhibit cytochrome P450 (CYP)-related activities . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites .
Cellular Effects
9H-Pyrido[2,3-b]indol-4-amine potentially contributes to liver or digestive tract cancers . It is metabolized to intermediates that react with DNA, leading to the formation of DNA adducts . These adducts can lead to mutations .
Molecular Mechanism
The molecular mechanism of action of 9H-Pyrido[2,3-b]indol-4-amine involves its metabolism to form highly electrophilic N-oxidized metabolites . These metabolites can form covalent bonds with DNA, leading to the formation of DNA adducts . This can result in mutations and potentially contribute to the development of cancer .
Metabolic Pathways
9H-Pyrido[2,3-b]indol-4-amine is metabolized in the liver . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method includes the cyclocondensation of indole derivatives with appropriate aldehydes and amines under acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde with benzaldehyde and ammonium iodide in the presence of iodine as a catalyst under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens and sulfonyl chlorides are frequently used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
相似化合物的比较
- 9H-Pyrimido[5,4-b]indol-4-amine
- 9H-Pyrimido[4,5-b]indol-4-amine
Comparison: While these compounds share a similar core structure, 9H-Pyrido[2,3-b]indol-4-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 4-position. This structural difference can lead to variations in biological activity and chemical reactivity .
属性
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25208-34-8 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
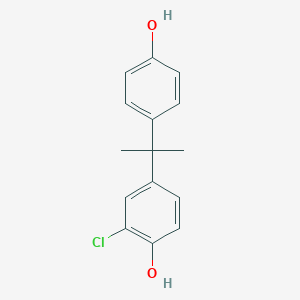
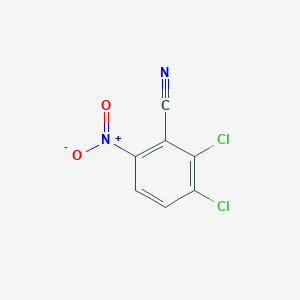
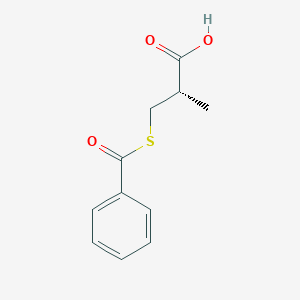
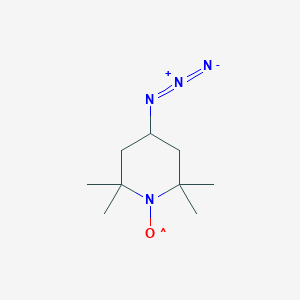
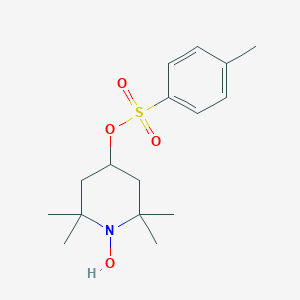
![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)
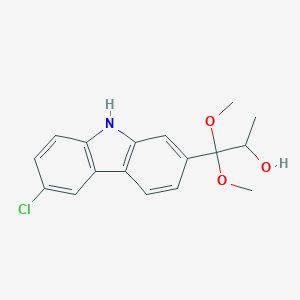
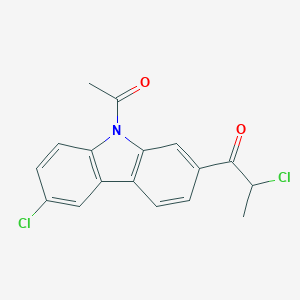
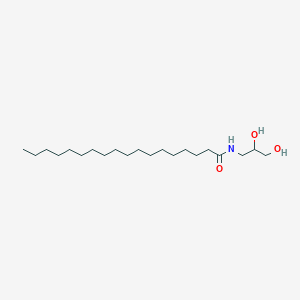
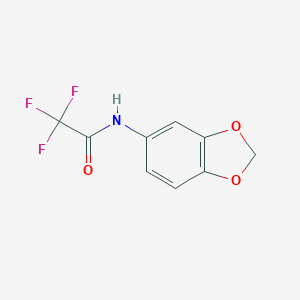
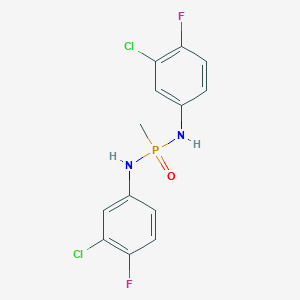
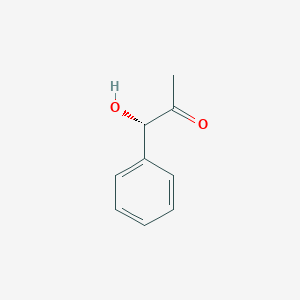
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
